4-methyl-1-(prop-2-yn-1-yl)piperidine

Lipophilicity XLogP3 Drug-likeness

4-Methyl-1-(prop-2-yn-1-yl)piperidine (CAS 77975-78-1) is a tertiary cyclic amine belonging to the N-propargylpiperidine class. It combines a piperidine ring with a 4-methyl substituent and an N-propargyl (prop-2-yn-1-yl) group, yielding a molecular formula of C₉H₁₅N and a molecular weight of 137.22 g/mol.

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
CAS No. 77975-78-1
Cat. No. B3057241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-(prop-2-yn-1-yl)piperidine
CAS77975-78-1
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC#C
InChIInChI=1S/C9H15N/c1-3-6-10-7-4-9(2)5-8-10/h1,9H,4-8H2,2H3
InChIKeyDKCIBPHGBBYNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-(prop-2-yn-1-yl)piperidine (CAS 77975-78-1): Procurement-Ready Building Block with Terminal Alkyne and 4-Methyl Substitution


4-Methyl-1-(prop-2-yn-1-yl)piperidine (CAS 77975-78-1) is a tertiary cyclic amine belonging to the N-propargylpiperidine class [1]. It combines a piperidine ring with a 4-methyl substituent and an N-propargyl (prop-2-yn-1-yl) group, yielding a molecular formula of C₉H₁₅N and a molecular weight of 137.22 g/mol [1]. The compound is commercially available as a research chemical and synthetic building block, typically at 95% purity, from multiple vendors . Its dual functionality—a terminal alkyne handle for click chemistry and a 4-methyl substitution pattern—distinguishes it from simpler N-propargylpiperidine analogs and positions it as a versatile intermediate for medicinal chemistry and diversity-oriented synthesis [1][2].

Why In-Class N-Propargylpiperidines Cannot Simply Replace 4-Methyl-1-(prop-2-yn-1-yl)piperidine


Within the N-propargylpiperidine chemical space, subtle structural variations produce measurable differences in physicochemical properties that directly impact synthetic utility and downstream application performance [1]. The 4-methyl group on the piperidine ring increases lipophilicity by approximately 0.5 XLogP3 units relative to the unsubstituted 1-propargylpiperidine [1][2], alters the GHS hazard profile [3], and provides a distinct steric environment at the piperidine 4-position that influences both conformational preferences and reactivity in catalytic transformations [4]. The 4-methyl positional isomer also presents different steric and electronic properties compared to the 3-methyl variant (CAS 77975-79-2) . These quantifiable differences mean that generic substitution without verification of specific property requirements risks altering reaction yields, purification profiles, and ultimately the integrity of the synthetic sequence.

Quantitative Differentiation Evidence: 4-Methyl-1-(prop-2-yn-1-yl)piperidine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-Methyl-1-(prop-2-yn-1-yl)piperidine vs. 1-Propargylpiperidine

4-Methyl-1-(prop-2-yn-1-yl)piperidine exhibits an XLogP3 value of 1.7, which is 0.5 log units higher than that of the des-methyl comparator 1-propargylpiperidine (XLogP3 = 1.2) [1][2]. This difference corresponds to an approximately 3.2-fold higher predicted octanol-water partition coefficient. Both compounds share identical topological polar surface area (TPSA = 3.2 Ų) and hydrogen bond acceptor/donor counts (HBA = 1, HBD = 0), meaning the lipophilicity increment is attributable solely to the 4-methyl group [1][2].

Lipophilicity XLogP3 Drug-likeness ADME

GHS Hazard Profile Differentiation vs. 4-Methylpiperidine and 1-Propargylpiperidine

The target compound carries GHS hazard statements H226 (Flammable liquid, Category 3), H315 (Skin Irrit. 2), H318 (Eye Dam. 1), and H335 (STOT SE 3) [1]. This profile is meaningfully distinct from both 4-methylpiperidine (H225: Highly flammable liquid, H315, H319, H335) and 1-propargylpiperidine (H226, H314: Skin Corr. 1B) . Notably, the target compound is classified as a Category 3 flammable liquid (flash point range 23–60 °C), whereas 4-methylpiperidine falls into the more hazardous Category 2 (flash point <23 °C). It also avoids the skin corrosion hazard (H314) present with 1-propargylpiperidine .

Safety GHS Classification Transport Handling

Lipophilicity and TPSA Differentiation vs. 4-Methylpiperidine (Non-Propargylated Precursor)

Compared to its synthetic precursor 4-methylpiperidine (CAS 626-58-4), the target compound shows a 0.6-unit increase in XLogP3 (1.7 vs. 1.1) and a substantial reduction in TPSA (3.2 vs. 12.0 Ų) [1]. The TPSA reduction is driven by the replacement of the secondary amine (NH) with a tertiary amine (N-propargyl), which eliminates the hydrogen bond donor. Additionally, the fraction of sp³-hybridized carbons (Fsp3) decreases from 1.0 in 4-methylpiperidine to approximately 0.78 in the target compound due to the sp-hybridized alkyne carbons [1].

Lipophilicity TPSA Fraction sp³ Physicochemical

4-Methylpiperidine Reactivity in Tungsten(0)-Catalyzed Hydroamination: Class-Level Evidence

In tungsten(0)-catalyzed hydroamination reactions of propargylic alcohols, 4-methylpiperidine—the direct synthetic precursor of the target compound—participates as an effective secondary amine substrate, yielding previously unknown diamines containing a tetrahydrofuran ring in up to 80% isolated yield [1]. This reactivity was demonstrated alongside piperidine, pyrrolidine, morpholine, 1-methylpiperazine, and meso-3,5-dimethylpiperidine under identical catalytic conditions (cis-[W(CO)₄(pip)₂] catalyst) [1]. The 4-methyl substitution pattern on the piperidine ring is tolerated in this transformation, suggesting that the target compound's 4-methylpiperidine-derived scaffold is compatible with transition-metal-catalyzed alkyne functionalization [1]. However, this evidence pertains to the 4-methylpiperidine fragment rather than the fully assembled target compound and is therefore classified as class-level inference.

Hydroamination Catalysis Propargylic Alcohols Tungsten

Terminal Alkyne Functionality: CuAAC Click Chemistry Enablement vs. 4-Methylpiperidine

The N-propargyl group of 4-methyl-1-(prop-2-yn-1-yl)piperidine provides a terminal alkyne that is competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction [1][2]. This functionality is absent in 4-methylpiperidine (CAS 626-58-4), which lacks an alkyne moiety entirely. N-Propargylpiperidine derivatives have been explicitly employed in CuAAC reactions to construct 1,2,3-triazole-linked conjugates, including piperidine-containing pseudo-disaccharide iminosugars with glycosidase inhibitory activity [3]. The target compound's combination of a clickable alkyne with a 4-methyl-substituted piperidine core offers a distinct scaffold for triazole library synthesis that is not accessible from either the non-propargylated 4-methylpiperidine or the non-methylated 1-propargylpiperidine alone.

Click Chemistry CuAAC Triazole Bioconjugation

Positional Isomer Differentiation: 4-Methyl vs. 3-Methyl Substitution Pattern

The target compound (4-methyl substitution) and its positional isomer 3-methyl-1-(prop-2-yn-1-yl)piperidine (CAS 77975-79-2) share identical molecular formula (C₉H₁₅N) and molecular weight (137.22 g/mol) but differ in the ring position of the methyl substituent [1]. In sigma-1 receptor ligand series, 4-methyl substitution on the piperidine ring has been shown to produce the most potent ligands, with a 4-methyl derivative achieving Ki = 0.030 nM—representing a 597-fold selectivity over the sigma-2 receptor [2]. While this specific SAR data derives from N-(ω-(6-methoxynaphthalen-1-yl)alkyl)piperidine derivatives rather than N-propargylpiperidines, it demonstrates the pharmacological significance of the 4-methyl positional substitution pattern [2]. The 4-methyl isomer presents a distinct steric environment at the para position of the piperidine ring, which can influence target binding and metabolic stability differently than the 3-methyl variant.

Regioisomer Steric Effects Conformational Analysis SAR

Best Research and Industrial Application Scenarios for 4-Methyl-1-(prop-2-yn-1-yl)piperidine (CAS 77975-78-1)


Diversity-Oriented Synthesis and Click Chemistry Library Construction

The terminal alkyne of 4-methyl-1-(prop-2-yn-1-yl)piperidine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the rapid assembly of 1,2,3-triazole-containing compound libraries [1]. Unlike 4-methylpiperidine, which lacks alkyne functionality, this compound provides a clickable handle attached to a conformationally distinct 4-methylpiperidine scaffold. The 4-methyl group contributes increased lipophilicity (XLogP3 = 1.7 vs. 1.2 for the des-methyl analog) [2][3], which can be advantageous for accessing regions of chemical space with higher LogP, particularly for central nervous system target programs where moderate lipophilicity is desired [4].

Medicinal Chemistry SAR Exploration of Piperidine Substitution Patterns

For structure-activity relationship (SAR) studies investigating the effect of piperidine ring substitution on target binding, the 4-methyl positional isomer offers a defined steric and electronic profile distinct from the 3-methyl isomer (CAS 77975-79-2) . Literature precedent from sigma-1 receptor ligand programs demonstrates that 4-methyl substitution on the piperidine ring can yield substantially higher potency (Ki = 0.030 nM) compared to other substitution patterns [5]. Although direct data for the N-propargyl series are not yet published, the compound serves as a key building block for generating SAR datasets that map the contribution of the 4-methyl group to biological activity.

Transition-Metal-Catalyzed Diversification of the Piperidine Scaffold

The 4-methylpiperidine motif has demonstrated compatibility with tungsten(0)-catalyzed hydroamination of propargylic alcohols, yielding functionalized diamine products in up to 80% yield [6]. The target compound's N-propargyl group provides an additional site for metal-catalyzed transformations, including Sonogashira cross-coupling and gold-catalyzed hydroamination, enabling sequential or orthogonal diversification strategies [6]. For research groups engaged in late-stage functionalization or scaffold hopping, this dual reactivity profile offers synthetic versatility not available from non-propargylated 4-methylpiperidine.

Procurement for CNS-Focused Probe and Lead Optimization Programs

With a computed XLogP3 of 1.7, zero hydrogen bond donors, low TPSA (3.2 Ų), and moderate molecular weight (137.22 g/mol), 4-methyl-1-(prop-2-yn-1-yl)piperidine falls within favorable physicochemical space for CNS drug discovery [2][4]. The N-propargylpiperidine chemotype is validated in multi-target-directed ligand design for Alzheimer's disease, where N-propargylpiperidine derivatives have demonstrated dual butyrylcholinesterase (hBChE) and monoamine oxidase B (MAO-B) inhibition with blood-brain barrier penetration in a parallel artificial membrane permeation assay (PAMPA) [4]. The target compound can serve as a starting scaffold for installing naphthalene-2-carboxamide or naphthalene-2-sulfonamide pharmacophores, as described in the medicinal chemistry literature [4].

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